molecular formula C9H10FNO2 B1461572 2-(4-Fluorophenyl)-2-(methylamino)acetic acid CAS No. 689254-66-8

2-(4-Fluorophenyl)-2-(methylamino)acetic acid

Cat. No. B1461572
CAS RN: 689254-66-8
M. Wt: 183.18 g/mol
InChI Key: NYAXGIZPADNVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-2-(methylamino)acetic acid (FMA) is a compound that has been studied for its potential applications in medicinal chemistry, biochemistry and physiology. FMA is a derivative of the amino acid glycine, and it has a wide range of pharmacological activities. FMA has been studied for its potential applications in the synthesis of drugs, as well as its potential effects on biochemical and physiological processes in the body.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Ketamine Derivatives : Research focused on developing ketamine derivatives led to the synthesis of 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, highlighting a multistep synthesis process and exploring its potential advantages over ketamine in preliminary animal tests due to its effective dose and recovery time considerations (Moghimi et al., 2014).

Antitumor Activity

  • Cytotoxicity of Fluorinated Compounds : A study synthesized 2-phenyl-4-quinolone acetic acids and their esters, including 2-(2'-fluorophenyl)-4-quinolone acetic acids, and evaluated them for cytotoxicity against human tumor cell lines. These compounds showed potent cytotoxicity at nanomolar concentrations, offering insights into their potential as antitumor agents (Xia et al., 2003).

Electrochemical Hydrogenation

  • Electrocatalytic Hydrogenation of α-Aryl Acrylic Acids : A study investigated the electrochemical hydrogenation of 2-(2-fluoro-4-biphenyl) propenoic acid, highlighting the process's efficiency without an external supply of pressurized H2 gas. This research provides insights into the synthesis of aryl-2-propionic acids, demonstrating the application of electrocatalysis in organic synthesis (Raju et al., 2002).

Fluorographic Detection

  • Fluorographic Detection Techniques : The optimization of a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was explored. This study compared the efficiency of radioactivity detection among several fluorographic procedures, suggesting the acetic acid/PPO method as a simple, sensitive, and efficient alternative for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).

Photodegradation Analysis

  • Study on Photodegradation of Thiazole-Containing Compounds : Research on the photodegradation behavior of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid under visible light revealed the formation of a unique photo-degradation product. This study used LC-MS/MS and NMR for structural analysis, contributing to understanding the photostability of pharmaceutical compounds (Wu et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-2-(methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAXGIZPADNVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-(methylamino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorophenyl)-2-(methylamino)acetic acid
Reactant of Route 6
2-(4-Fluorophenyl)-2-(methylamino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.